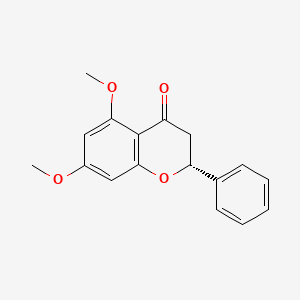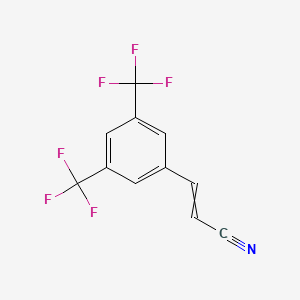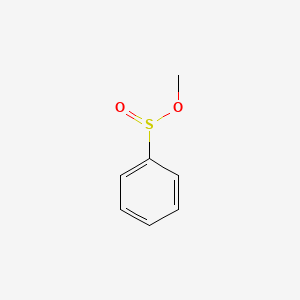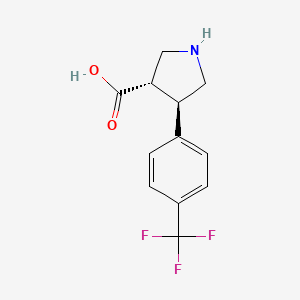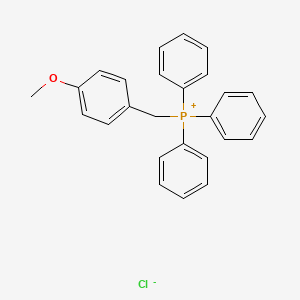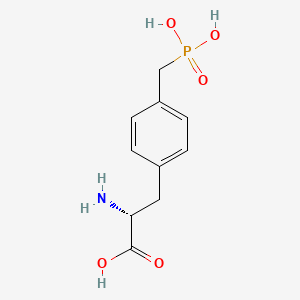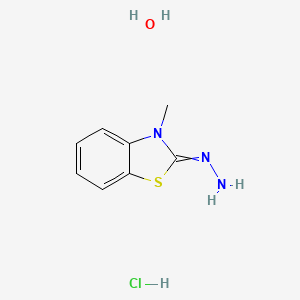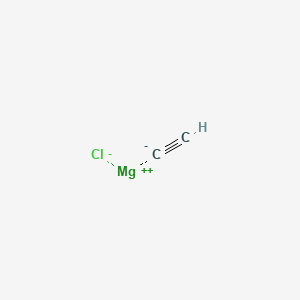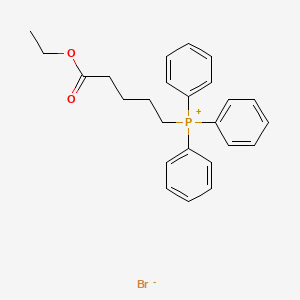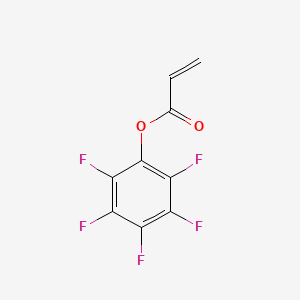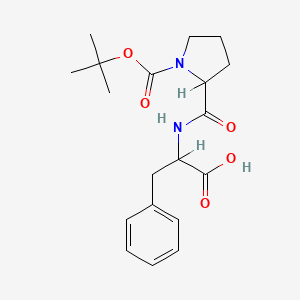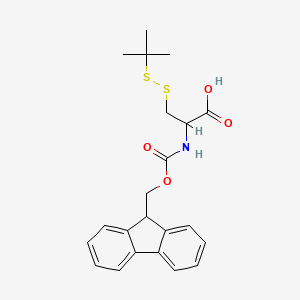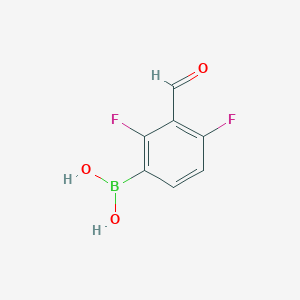
Acide 2,4-difluoro-3-formylphénylboronique
Vue d'ensemble
Description
2,4-Difluoro-3-formylphenylboronic acid is an organoboron compound with the molecular formula C7H5BF2O3 It is characterized by the presence of two fluorine atoms, a formyl group, and a boronic acid group attached to a benzene ring
Applications De Recherche Scientifique
2,4-Difluoro-3-formylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
Target of Action
The primary target of 2,4-Difluoro-3-formylphenylboronic acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, 2,4-Difluoro-3-formylphenylboronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 2,4-Difluoro-3-formylphenylboronic acid . The downstream effects include the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of 2,4-Difluoro-3-formylphenylboronic acid’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various applications in chemical and pharmaceutical industries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Difluoro-3-formylphenylboronic acid. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment . .
Analyse Biochimique
Biochemical Properties
2,4-Difluoro-3-formylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of glycoproteomics. It is known for its ability to form reversible covalent bonds with diols, which are commonly found in sugars and glycoproteins. This property makes it an effective tool for the extraction, separation, and enrichment of glycoproteins . The compound interacts with enzymes and proteins that have diol-containing structures, facilitating the study of glycoprotein functions and interactions.
Cellular Effects
The effects of 2,4-Difluoro-3-formylphenylboronic acid on various cell types and cellular processes are profound. It influences cell function by interacting with cell surface glycoproteins, which play a role in cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to glycoproteins can modulate signaling pathways, leading to changes in gene expression and metabolic activities .
Molecular Mechanism
At the molecular level, 2,4-Difluoro-3-formylphenylboronic acid exerts its effects through the formation of reversible covalent bonds with diol groups in biomolecules. This interaction can inhibit or activate enzymes by altering their structure and function. Additionally, the compound can influence gene expression by binding to glycoproteins involved in transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Difluoro-3-formylphenylboronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular processes, although the exact nature of these effects can vary.
Dosage Effects in Animal Models
The effects of 2,4-Difluoro-3-formylphenylboronic acid in animal models vary with different dosages. At low doses, the compound can effectively modulate glycoprotein functions without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects are also noted, where a specific dosage level is required to achieve the desired biochemical effects.
Metabolic Pathways
2,4-Difluoro-3-formylphenylboronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by binding to key enzymes involved in metabolic processes. This interaction can lead to changes in the overall metabolic profile of cells, influencing various biochemical pathways .
Transport and Distribution
Within cells and tissues, 2,4-Difluoro-3-formylphenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of 2,4-Difluoro-3-formylphenylboronic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of the compound within the cell can impact its activity and function, making it a valuable tool for studying subcellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Difluoro-3-formylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2,4-difluorobenzaldehyde using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of 2,4-Difluoro-3-formylphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Difluoro-3-formylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,4-Difluoro-3-carboxyphenylboronic acid.
Reduction: 2,4-Difluoro-3-hydroxymethylphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Difluorophenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
2,4-Difluoro-3-formylphenylboronic acid is unique due to the presence of both fluorine atoms and a formyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound in organic synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
(2,4-difluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAWONNALJEQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391098 | |
| Record name | 2,4-Difluoro-3-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870718-06-2 | |
| Record name | (2,4-Difluoro-3-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870718-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-3-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluoro-3-formylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


